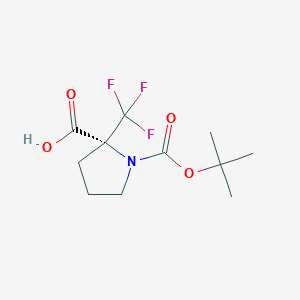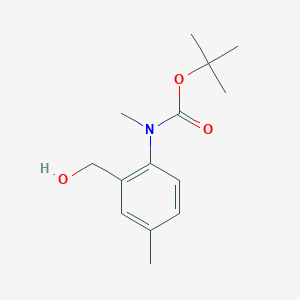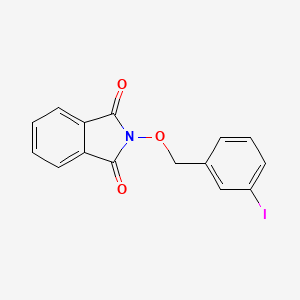
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family It is characterized by the presence of a cinnoline core structure with a dimethylamino group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one typically involves the cyclization of arylhydrazonomalononitrile derivatives. One common method includes the reaction of 4-amino-3-cyano-5,7-dimethylcinnoline with various amines such as n-hexylamine, cyclohexylamine, and isopropylamine . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted cinnoline compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and as a fluorescent probe for detecting specific biomolecules.
Wirkmechanismus
The mechanism of action of 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3-cyano-5,7-dimethylcinnoline
- 4-(Dimethylamino)phenylhydrazine
- 2,5-Disubstituted pyrazolo[4,3-c]cinnolin-3-ones
Uniqueness
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties .
Eigenschaften
CAS-Nummer |
62529-16-2 |
|---|---|
Molekularformel |
C16H15N3O |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
4-[4-(dimethylamino)phenyl]-2H-cinnolin-3-one |
InChI |
InChI=1S/C16H15N3O/c1-19(2)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)17-18-16(15)20/h3-10H,1-2H3,(H,18,20) |
InChI-Schlüssel |
KYJNWUZCQDOWLO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


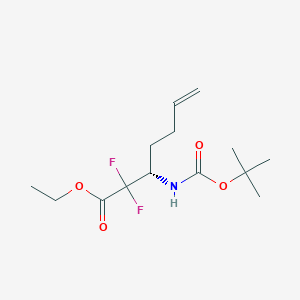
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

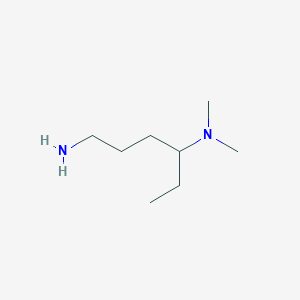

![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
